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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 7

Cat. No.: B12422696 Get Quote

An In-Depth Technical Guide to HIV-1 Integrase
Inhibitor L-870,810
This technical guide provides a comprehensive overview of the HIV-1 integrase inhibitor L-

870,810, also known as "HIV-1 integrase inhibitor 7". It is intended for researchers, scientists,

and drug development professionals, offering detailed information on its chemical properties,

mechanism of action, intellectual property, and relevant experimental protocols.

Core Compound Information
Chemical Structure:

IUPAC Name: N-(4-fluorobenzyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-

naphthyridine-7-carboxamide

CAS Number: 410544-95-5

Molecular Formula: C₂₀H₁₉FN₄O₄S

Molecular Weight: 430.45 g/mol

L-870,810 belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.

**2. Mechanism of Action
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L-870,810 is a potent and selective inhibitor of the HIV-1 integrase strand transfer (ST)

reaction.[1] It exerts its antiviral effect by binding to the active site of the HIV-1 integrase

enzyme, which is essential for the integration of the viral DNA into the host cell's genome. This

inhibition occurs after the initial 3'-processing step and specifically blocks the covalent insertion

of the viral DNA into the host chromosome, a critical step in the viral replication cycle.[2][3]
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Caption: HIV-1 Replication Cycle and Inhibition by L-870,810.
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Quantitative Data
Table 1: In Vitro Activity of L-870,810

Parameter Value
Cell Line/Assay
Condition

Reference

IC₅₀ (Strand Transfer) 60 nM
In vitro strand transfer

assay
[4]

IC₅₀ (3'-Processing) 12.3 µM
In vitro 3'-processing

assay
[4]

EC₉₅ (Antiviral) ~15 nM
Cell-based antiviral

assay
[2]

Table 2: Preclinical Pharmacokinetic Parameters of a
Novel Integrase Inhibitor (Illustrative)
Note: Specific pharmacokinetic data for L-870,810 is limited in publicly available literature. The

following table illustrates typical parameters evaluated for novel HIV integrase inhibitors and is

based on data for a different novel inhibitor.[5]

Parameter Value Species Dosing

Cₚ (Plasma

Concentration)
6,403 ng/mL Sprague Dawley Rat 10 mg/kg IV

AUCᵢₙf 3,737 hr*ng/mL Sprague Dawley Rat 10 mg/kg IV

t₁/₂ (Half-life) 6.1 hr Sprague Dawley Rat 10 mg/kg IV

Bioavailability Acceptable Sprague Dawley Rat Oral

NOAEL > 500 mg/kg/day Sprague Dawley Rat Oral

MTD > 500 mg/kg/day Sprague Dawley Rat Oral

Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
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This protocol is a representative method for assessing the inhibition of the strand transfer

reaction catalyzed by HIV-1 integrase.

Preparation

Reaction

Detection

Recombinant HIV-1 Integrase

Incubate Integrase + Donor DNA + L-870,810

Biotinylated Donor DNA Digoxigenin-labeled Target DNA L-870,810 (or test compound)

Add Target DNA

Incubate to allow Strand Transfer

Capture on Streptavidin-coated plate

Wash

Add Anti-Digoxigenin-HRP

Add Substrate

Measure Absorbance
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Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.

Methodology:

Reagent Preparation:

Recombinant HIV-1 integrase is diluted in a suitable reaction buffer.

A biotinylated donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat,

is prepared.

A digoxigenin-labeled target DNA duplex is prepared.

Serial dilutions of L-870,810 are prepared in DMSO and then diluted in the reaction buffer.

Reaction Setup:

In a 96-well plate, the recombinant HIV-1 integrase is pre-incubated with the biotinylated

donor DNA and varying concentrations of L-870,810 for 15 minutes at room temperature

to allow for complex formation.

The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target

DNA.

The reaction mixture is incubated for 30-60 minutes at 37°C.

Detection:

The reaction products are transferred to a streptavidin-coated microplate and incubated to

allow the capture of the biotinylated donor DNA and any integrated products.

The plate is washed to remove unbound reagents.

An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added and

incubated.
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After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.

The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g.,

450 nm). The signal is inversely proportional to the inhibitory activity of the compound.

Antiviral Activity Assay in Cell Culture
This protocol describes a method to determine the efficacy of L-870,810 in inhibiting HIV-1

replication in a cell-based model.

Methodology:

Cell Culture and Infection:

A susceptible T-cell line (e.g., MT-4, PM1) is cultured in appropriate media.

Cells are seeded in a 96-well plate.

Serial dilutions of L-870,810 are added to the wells.

The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a

predetermined multiplicity of infection (MOI).

Incubation:

The infected cells are incubated for a period of 3 to 7 days at 37°C in a CO₂ incubator to

allow for viral replication.

Quantification of Viral Replication:

p24 Antigen ELISA: The concentration of the viral capsid protein p24 in the culture

supernatant is quantified using a commercially available ELISA kit. A reduction in p24

levels in treated wells compared to untreated controls indicates antiviral activity.

Reporter Gene Assay: If using a cell line containing an HIV-1 LTR-driven reporter gene

(e.g., β-galactosidase or luciferase), the reporter gene activity is measured. Inhibition of

viral replication will result in a decrease in reporter gene expression.
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Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of L-870,810 on the host cells used

in the antiviral assays.[6][7][8]

Methodology:

Cell Seeding and Treatment:

The same cell line used for the antiviral assay is seeded in a 96-well plate.

Serial dilutions of L-870,810 are added to the wells, mirroring the concentrations used in

the antiviral assay.

The plate is incubated for the same duration as the antiviral assay (e.g., 3 to 7 days).

MTT Addition and Incubation:

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added

to each well.

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT

into formazan crystals.

Solubilization and Absorbance Reading:

A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to

dissolve the formazan crystals.

The absorbance is measured at a wavelength of approximately 570 nm. A decrease in

absorbance in treated wells compared to untreated controls indicates cytotoxicity.

Mechanism of Resistance
Resistance to L-870,810 has been associated with specific mutations in the HIV-1 integrase

gene.[1] These mutations typically occur within the active site of the enzyme and can reduce

the binding affinity of the inhibitor. Notably, the resistance profiles for naphthyridine

carboxamides like L-870,810 can be distinct from those of other classes of integrase inhibitors,
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such as the diketo acids.[1] For example, the N155H mutation in integrase has been shown to

confer resistance to L-870,810.[1]
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Caption: Mechanism of Resistance to L-870,810.

Intellectual Property and Patents
L-870,810 and related 8-hydroxy-(1,6)-naphthyridine-7-carboxamide compounds are covered

by patents assigned to Merck & Co., Inc. While the original patents may be approaching their

expiration, the intellectual property landscape for HIV-1 integrase inhibitors is complex and

includes patents on specific compounds, formulations, and methods of use. A key patent family

covering this class of compounds is US Patent 6,548,546, filed in 2000.[9] Subsequent patents

and applications may cover improvements, new formulations, or combination therapies

involving this scaffold. Researchers and drug developers should conduct a thorough patent

search to ascertain the current intellectual property status.

Clinical Development Status
L-870,810 demonstrated potent antiviral activity and was the first integrase inhibitor to show a

reduction in viral load in HIV-1 infected patients.[2] However, its clinical development was

halted due to observed liver and kidney toxicity in long-term animal studies.[2] Despite this, L-
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870,810 remains an important tool compound for research and a foundational structure for the

development of subsequent, safer, and more effective HIV-1 integrase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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